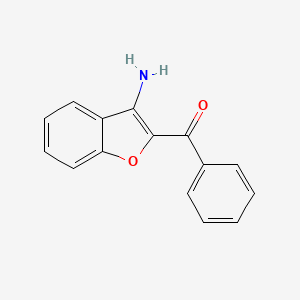

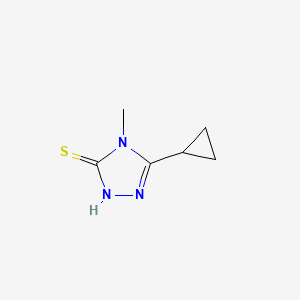

![molecular formula C11H15NO4S B1270634 4-[(Tert-butylamino)sulfonyl]benzoic acid CAS No. 99987-05-0](/img/structure/B1270634.png)

4-[(Tert-butylamino)sulfonyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 4-[(Tert-butylamino)sulfonyl]benzoic acid involves complex organic reactions. For example, the ring cleavage of N-acyl- and N-(arylsulfonyl)histamines with di-tert-butyl dicarbonate in aqueous acetonitrile containing KOAc offers a pathway to synthesize related compounds through a one-pot process, leading to N 4 -acyl-1,2,4-butanetriamine-N 1 ,N 1 ,N 2 ,N 2 -tetraacetic acids and their N 4 -arylsulfonyl analogs (Warshawsky et al., 1990). Another approach involves the enantioselective synthesis of chiral building blocks for renin inhibitors, highlighting a method that could be adapted for the synthesis of 4-[(Tert-butylamino)sulfonyl]benzoic acid derivatives (Yuasa & Tsuruta, 1998).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, has been determined using three-dimensional X-ray data. These studies provide insight into the conformation and geometric arrangements that could be similar in 4-[(Tert-butylamino)sulfonyl]benzoic acid, highlighting the importance of structural analysis in understanding the properties of such compounds (Meurs & Koningsveld, 1974).

Chemical Reactions and Properties

Tert-butyl hydroperoxide-initiated radical cyclization is a notable reaction for synthesizing benzothiophenes and benzoselenophenes, demonstrating the reactivity and potential transformations of tert-butyl sulfonyl compounds. This reaction pathway is relevant for understanding the chemical behavior of 4-[(Tert-butylamino)sulfonyl]benzoic acid (Xu et al., 2017).

Physical Properties Analysis

Sulfonyl-bridged oligo(benzoic acid)s synthesis and their X-ray structures provide insights into the physical properties such as crystal structures and supramolecular arrangements, which are crucial for understanding the physical characteristics of similar sulfonyl-containing compounds (Morohashi et al., 2014).

Chemical Properties Analysis

The chemical properties of sulfonyl compounds, including their reactivity and interaction with other chemical entities, can be exemplified by studies on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc) nitrone equivalents in reactions with organometallics. This demonstrates the versatility and reactivity of the sulfonyl group, providing a foundation for understanding the chemical properties of 4-[(Tert-butylamino)sulfonyl]benzoic acid (Guinchard et al., 2005).

Wissenschaftliche Forschungsanwendungen

Molecular Structure Studies

The molecular structure of compounds similar to 4-[(Tert-butylamino)sulfonyl]benzoic acid has been a subject of research. For instance, the structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid was determined using three-dimensional X-ray data, highlighting its monoclinic crystal structure and conformation (Meurs & Koningsveld, 1974).

Apoptosis Induction in Cancer Cells

A derivative of 4-[(Tert-butylamino)sulfonyl]benzoic acid, specifically 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid, has been studied for its anticancer properties. It induces apoptosis in breast cancer cells by upregulating PTEN, leading to inhibition of the Wnt/TCF signaling cascade and arresting the S phase in these cells (Siddharth et al., 2013).

Supramolecular Structure and Metal Extractants

Research on sulfonyl-bridged oligo(benzoic acid)s, which are chemically related to 4-[(Tert-butylamino)sulfonyl]benzoic acid, has shown their capability in forming supramolecular structures and acting as metal extractants. These compounds exhibit high extractability towards lanthanoid ions (Morohashi et al., 2014).

Chiral Building Blocks for Renin Inhibitors

S)-3-(tert-Butylsulfonyl)-2-benzylpropionic acid, a compound structurally related to 4-[(Tert-butylamino)sulfonyl]benzoic acid, has been synthesized for use as a chiral building block in renin inhibitors. It is a key component in pharmaceuticals targeting hypertension and related conditions (Yuasa et al., 1998).

Chemical Nuclease Activity

Copper(II) complexes with sulfonamides derived from 2-picolylamine, including compounds with structural similarities to 4-[(Tert-butylamino)sulfonyl]benzoic acid, exhibit chemical nuclease activity. This property is significant for applications in molecular biology, particularly in DNA manipulation (Macías et al., 2006).

Synthesis and Crystal Structure

The synthesis and crystal structure of derivatives of 4-[(Tert-butylamino)sulfonyl]benzoic acid have been studied, providing insights into their molecular configurations and potential applications in material science (Balu & Gopalan, 2013).

Eigenschaften

IUPAC Name |

4-(tert-butylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)12-17(15,16)9-6-4-8(5-7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTFWNOBVBGGCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360681 |

Source

|

| Record name | 4-[(tert-butylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Tert-butylamino)sulfonyl]benzoic acid | |

CAS RN |

99987-05-0 |

Source

|

| Record name | 4-[(tert-butylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

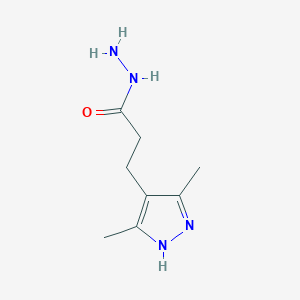

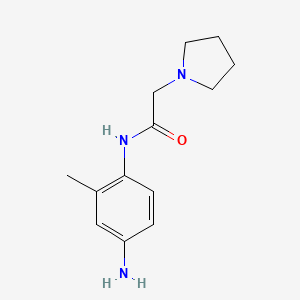

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

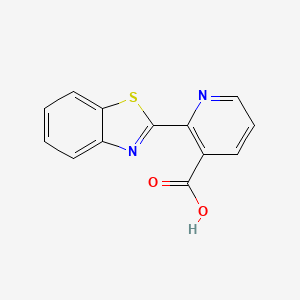

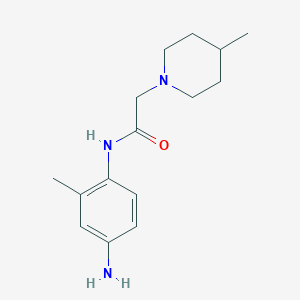

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

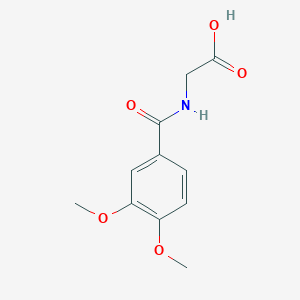

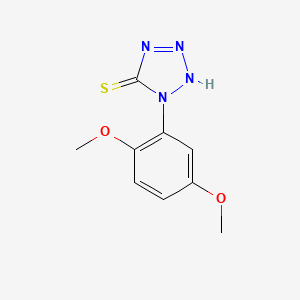

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)